molecular formula C14H15N3O3S B2762041 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-72-9

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2762041
CAS No.: 1795481-72-9
M. Wt: 305.35
InChI Key: KIBMQPBHMZLGHM-UHFFFAOYSA-N
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Description

Structurally, this molecule features a piperidin-4-yl group substituted at position 3 of the TZD core, further modified by a pyridine-4-carbonyl moiety.

Properties

IUPAC Name

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12-9-21-14(20)17(12)11-3-7-16(8-4-11)13(19)10-1-5-15-6-2-10/h1-2,5-6,11H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBMQPBHMZLGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with isonicotinoylpiperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiazolidine-2,4-dione, followed by nucleophilic substitution with isonicotinoylpiperidine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione exhibit significant antimicrobial properties. Studies have shown that derivatives with thiazolidine structures can effectively inhibit the growth of various pathogenic bacteria and fungi. For example, a study demonstrated that related compounds had minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It is believed to inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : The compound may activate apoptotic pathways by influencing mitochondrial membrane potential and caspase activation.
  • Cell Cycle Arrest : Research suggests that it can induce cell cycle arrest at the G2/M phase in various cancer cell lines .

In vitro studies have shown promising results against different cancer types, indicating a potential role in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of thiazolidine derivatives were synthesized and tested for their antimicrobial properties. The study revealed that compounds with similar structural features to this compound exhibited significant activity against MDR pathogens .

Case Study 2: Anticancer Activity Assessment

In vitro studies demonstrated that thiazolidine derivatives could effectively inhibit the proliferation of various cancer cell lines. The specific activity was attributed to their ability to induce apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Table 1: Key TZD Derivatives and Their Properties

Compound Name / ID Position 3 Substituent Position 5 Substituent Biological Activity Evidence Source
Target Compound 1-(Pyridine-4-carbonyl)piperidin-4-yl None (unsubstituted) Hypothesized: Antimicrobial, Antidiabetic
ad21/ad22 (Avupati et al.) Unspecified (E)-3-oxoprop-1-enyl benzylidene Antidiabetic (rosiglitazone-like)
5a–r (coumarinyl derivatives) 7-Hydroxy-2-oxo-2H-chromen-4-ylmethyl Arylidene Antioxidant (DPPH scavenging)
Compounds 94, 95 (Chilamakuru et al.) 2-Amino-5-nitrophenyl 4-Methoxybenzylidene Anti-tubercular (vs. pyrazinamide)
EN300-30100 (Enamine Ltd.) 2-Aminoethyl 4-Chlorophenylmethylene Unknown (building block)
4a–e (pyrazole-TZD hybrids) Phenyl-pyrazole Arylidene Undisclosed (synthetic focus)

Key Observations:

Position 3 Modifications: The target compound’s pyridine-4-carbonyl-piperidine group at position 3 is unique compared to simpler substituents like benzylidene (e.g., ad21/ad22) or coumarinylmethyl (e.g., 5a–r). In contrast, compounds like 94 and 95 (anti-tubercular) use amino-nitrophenyl groups at position 3, suggesting electron-withdrawing groups may favor activity against Mycobacterium .

Position 5 Modifications: Most derivatives (e.g., ad21, 5a–r) feature arylidene or benzylidene groups at position 5, critical for conjugation and radical scavenging in antioxidants or improving antidiabetic efficacy via PPARγ modulation .

Biological Implications: Antimicrobial Potential: Piperidine-containing compounds like DMPI and CDFII () show synergy with carbapenems against MRSA, suggesting the target compound’s piperidine-pyridine motif could confer similar synergism . Antidiabetic Activity: While ad21/ad22 and PPARγ-targeting TZDs rely on position 5 modifications, the target compound’s structure aligns with multitarget designs (e.g., GPR40/PPARγ agonists), where position 3 substituents enhance dual agonism .

Biological Activity

The compound 3-[1-(pyridine-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed analysis of the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazolidine core with a piperidine and pyridine substituent, which are critical for its biological activity.

Thiazolidine derivatives exhibit various mechanisms of action that contribute to their biological effects:

  • Antioxidant Activity : TZDs are known to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and diabetes .
  • Enzyme Inhibition : The compound has been reported to inhibit several enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase, and cyclooxygenase-2 (COX-2), which are involved in metabolic and inflammatory pathways .
  • Antiproliferative Effects : Studies have shown that TZD derivatives can induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and survival .

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazolidine derivatives, including the target compound. For instance:

  • In Vitro Studies : The compound was tested against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Results indicated significant antiproliferative activity with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 Value (µM)Reference
A54912.5
HepG215.0
MCF-710.0

Antibacterial Activity

The compound also demonstrated antibacterial properties against Gram-positive bacteria. In vitro assays revealed that it inhibited bacterial growth effectively, suggesting its potential as an antimicrobial agent .

Metabolic Effects

In addition to its anticancer properties, the compound has shown promise in metabolic disorders. It has been noted for enhancing glucose uptake in insulin-resistant models, indicating potential applications in managing type 2 diabetes .

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolidine derivatives, including the target compound. The study reported that certain derivatives exhibited enhanced biological activities compared to traditional TZDs, highlighting their potential in drug development .

Study Highlights:

  • Synthesis : A series of thiazolidine derivatives were synthesized using multi-step reactions.
  • Biological Evaluation : Compounds were screened for antiproliferative and antibacterial activities.
  • Findings : The most active compounds showed lower IC50 values than standard treatments, indicating higher efficacy.

Q & A

Basic Research Question

  • NMR : Use 1^1H and 13^{13}C NMR to verify key functional groups (e.g., pyridine carbonyl at ~165–170 ppm, TZD carbonyls at ~170–175 ppm).
  • X-ray Crystallography : Resolve stereochemistry (e.g., Z/E configuration of the exocyclic double bond in the TZD ring). For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (a = 7.657 Å, b = 15.799 Å) confirm spatial arrangements .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1750 cm1^{-1}, C-N at ~1250 cm1^{-1}) .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in metabolic disorders?

Advanced Research Question

  • PPARγ Agonism : Use luciferase reporter assays in HEK293 cells transfected with PPARγ-responsive elements to assess activation, a hallmark of TZD antidiabetic activity .
  • Antioxidant Activity : Measure DPPH radical scavenging (IC50_{50} values) and compare to reference antioxidants (e.g., ascorbic acid). Substituents on the arylidene group significantly modulate activity .
  • Lipid-Lowering Assays : Evaluate inhibition of lipid accumulation in HepG2 cells using Oil Red O staining .

How do structural modifications (e.g., substituents on the arylidene or piperidine groups) influence structure-activity relationships (SAR)?

Advanced Research Question

  • Arylidene Modifications : Electron-withdrawing groups (e.g., -Br, -F) enhance PPARγ binding but may reduce metabolic stability. For example, 3-bromo-4-hydroxyphenyl derivatives show higher hypolipidemic activity than unsubstituted analogs .
  • Piperidine Functionalization : Introducing polar groups (e.g., carboxylates) improves solubility but may reduce membrane permeability. Compare pharmacokinetic profiles using Caco-2 cell permeability assays .

What computational methods are effective for predicting target interactions and binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PPARγ (PDB: 3DZY). Key residues (e.g., Lys367, Tyr473) should form hydrogen bonds with the TZD carbonyl and pyridine groups .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Analyze RMSD and binding free energy (MM-PBSA) .

How should researchers handle contradictions in biological activity data across studies?

Advanced Research Question

  • Source Analysis : Verify assay conditions (e.g., cell lines, serum concentration). For example, PPARγ activity varies between adipocyte vs. hepatocyte models .
  • SAR Re-evaluation : Test inactive analogs for off-target effects (e.g., CYP450 inhibition) using high-throughput screening.
  • Meta-Analysis : Compare data across structurally similar TZDs (e.g., rosiglitazone analogs) to identify conserved trends .

What safety precautions are critical during laboratory handling of this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can in vivo efficacy and toxicity be systematically evaluated?

Advanced Research Question

  • Rodent Models : Administer the compound (10–50 mg/kg/day) to high-fat-diet-induced hyperlipidemic mice. Monitor serum lipids (TC, TG, LDL) and liver enzymes (ALT, AST) .
  • Toxicokinetics : Assess bioavailability (Cmax_{max}, AUC) and organ toxicity via histopathology (e.g., liver, kidney sections) .

What analytical techniques are recommended for purity assessment and stability studies?

Basic Research Question

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients. Purity >95% is acceptable for biological assays .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor impurities via LC-MS .

How can metabolic stability be improved for this compound?

Advanced Research Question

  • Prodrug Design : Mask polar groups (e.g., TZD carbonyl) with ester linkages to enhance oral absorption .
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2C9 isoforms to identify metabolic liabilities. Use human liver microsomes for in vitro clearance assays .

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